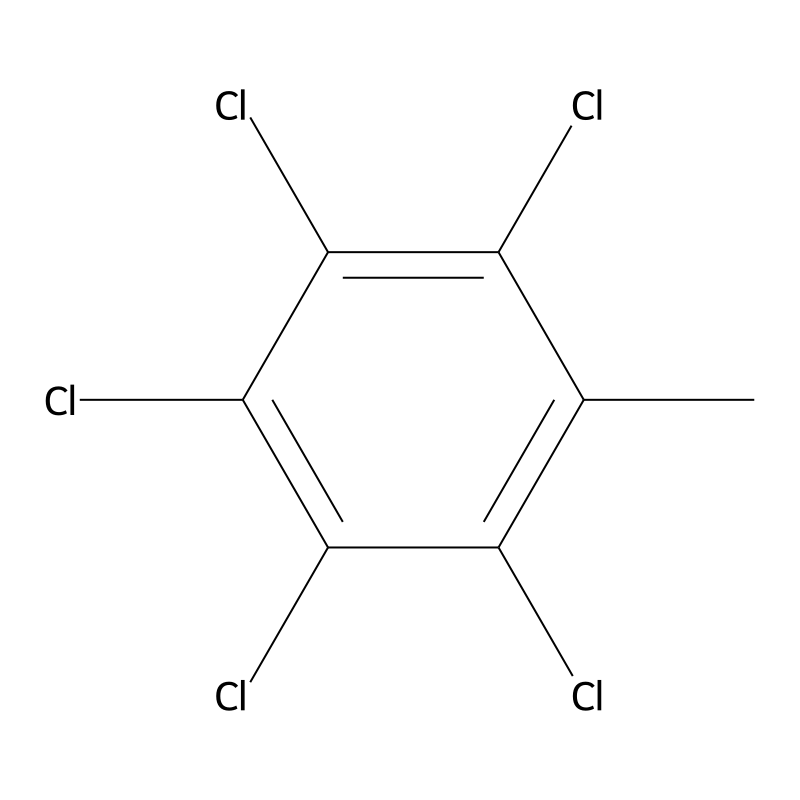

2,3,4,5,6-Pentachlorotoluene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- It’s often used in GC, GC/MS, HPLC, LC/MS, and other analytical instrumentation .

- This compound is available as a single-component organic standard in a Methylene Chloride matrix .

2,3,4,5,6-Pentachlorotoluene

is a chemical compound used in various scientific and industrial applications .

- This compound is very toxic .

- It’s often used in various analytical instrumentation, including GC, GC/MS, HPLC, LC/MS .

- It’s available as a single-component organic standard in a Methylene Chloride matrix .

2,3,4,5,6-Pentachlorotoluene

is used in prediction of daphnid survival after in situ exposure to complex mixtures.

2,3,4,5,6-Pentachlorotoluene is an aromatic compound with the molecular formula C7H3Cl5. It is characterized by a toluene backbone where five chlorine atoms are substituted at the 2, 3, 4, 5, and 6 positions on the benzene ring. This compound is known for its high stability and low volatility due to the presence of multiple chlorine atoms, which significantly alter its physical and chemical properties compared to non-chlorinated toluene derivatives. Its molecular weight is approximately 264.36 g/mol .

- Electrophilic Substitution: The chlorine substituents can direct further electrophilic substitution reactions on the aromatic ring.

- Nucleophilic Substitution: In the presence of strong nucleophiles, such as potassium fluoride in sulfolane, it can react to replace chlorine atoms with other functional groups .

- Reduction Reactions: It can be reduced to less chlorinated derivatives or even fully dechlorinated products under specific conditions.

The synthesis of 2,3,4,5,6-Pentachlorotoluene typically involves chlorination of toluene under controlled conditions. Common methods include:

- Chlorination with Chlorine Gas: Toluene is reacted with chlorine gas in the presence of a catalyst such as aluminum chloride or copper dichloride. This process often requires elevated temperatures (around 300 °C) and may involve multiple steps to achieve full chlorination .

- Use of Molybdenum (VI) Oxide: This catalyst can facilitate the chlorination process and improve yield by promoting selective substitution at the desired positions on the aromatic ring.

2,3,4,5,6-Pentachlorotoluene finds applications in various fields:

- Industrial Solvent: Due to its stability and solvent properties.

- Intermediate in Organic Synthesis: It serves as a precursor for other chlorinated compounds in chemical manufacturing.

- Research Chemical: Utilized in laboratories for studying chlorinated aromatic compounds' behavior and reactions .

Interaction studies involving 2,3,4,5,6-Pentachlorotoluene often focus on its reactivity with other chemicals or biological systems. Notable areas include:

- Reactivity with Nucleophiles: The compound's ability to undergo nucleophilic substitution has been studied extensively.

- Environmental Impact Assessments: Investigations into its persistence and degradation pathways in various environments highlight its potential ecological risks .

Several compounds share structural similarities with 2,3,4,5,6-Pentachlorotoluene. Here are some notable examples:

| Compound Name | Molecular Formula | Chlorine Substitution Pattern | Unique Features |

|---|---|---|---|

| 1,2-Dichlorobenzene | C6H4Cl2 | Two chlorines | Less chlorinated; more volatile |

| 1,2,3-Trichlorobenzene | C6H3Cl3 | Three chlorines | Intermediate stability; used as a solvent |

| 1,2,4-Trichlorobenzene | C6H3Cl3 | Three chlorines | Different substitution pattern; used in pesticide |

| Hexachlorobenzene | C6Cl6 | Six chlorines | Highly toxic; used as a pesticide and industrial chemical |

The uniqueness of 2,3,4,5,6-Pentachlorotoluene lies in its specific pattern of chlorine substitution which affects its chemical reactivity and biological activity compared to these similar compounds. Its high degree of chlorination contributes to both its stability and potential toxicity.

XLogP3

Other CAS

877-11-2